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Abstract
(+)-neo-Menthol is one of the eight stereoisomers of menthol, a monoterpenoid alcohol widely

utilized in pharmaceutical, food, and cosmetic industries for its characteristic cooling sensation

and aroma. The three-dimensional arrangement of molecules in the solid state, or crystal

structure, is of paramount importance as it dictates key physicochemical properties such as

melting point, solubility, and bioavailability, which are critical for drug development and

formulation. Despite its significance, a definitive experimental single-crystal X-ray diffraction

structure of (+)-neo-menthol has not been reported in publicly accessible crystallographic

databases. This guide provides a comprehensive overview of the molecular structure of (+)-

neo-menthol, discusses the experimental and computational methodologies for determining its

crystal structure, and presents comparative crystallographic data from its stereoisomer, (-)-

menthol, to offer insights into the structural landscape of menthol isomers.

Introduction to (+)-neo-Menthol
(+)-neo-Menthol, systematically named (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol, is a

diastereomer of the more common naturally occurring (-)-menthol.[1] Its molecular structure

features a cyclohexane ring with three chiral centers, giving rise to its specific stereochemistry

where the hydroxyl, isopropyl, and methyl groups are in axial, equatorial, and equatorial

positions, respectively, in the most stable chair conformation. This unique spatial arrangement

influences its intermolecular interactions and, consequently, its crystal packing.
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Physicochemical Properties of Menthol Isomers
The physical properties of menthol isomers can vary significantly due to their different

stereochemistries, which in turn affects their crystal lattice energies and packing efficiencies.

Menthol is known to exhibit polymorphism, where a single compound can exist in multiple

crystalline forms.[2][3] For instance, pure (-)-menthol has four known crystal forms.[4]

Table 1: Physicochemical Properties of selected Menthol Isomers

Property (+)-neo-Menthol (-)-Menthol

Molecular Formula C₁₀H₂₀O C₁₀H₂₀O

Molecular Weight 156.27 g/mol 156.27 g/mol

CAS Number 2216-52-6 2216-51-5

Melting Point
Information not readily

available
41-45 °C

Boiling Point 212 °C 212 °C

Density ~0.89 g/mL ~0.89 g/mL

Note: Some specific properties for (+)-neo-Menthol are not as extensively documented as for

(-)-Menthol.

Experimental Determination of Crystal Structure
The definitive method for determining the crystal structure of a small organic molecule like (+)-

neo-menthol is single-crystal X-ray diffraction (SCXRD).[5] This technique provides precise

atomic coordinates within the crystal lattice.

Crystallization Protocols
A prerequisite for SCXRD is the growth of high-quality single crystals.[6] Several techniques

can be employed for the crystallization of small organic molecules.[7][8]

2.1.1. Slow Evaporation
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Solvent Selection: Dissolve the (+)-neo-menthol sample in a suitable solvent or a mixture of

solvents in which it is moderately soluble. The solvent should be relatively volatile.

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen

solvent.

Crystal Growth: Loosely cover the container to allow for slow evaporation of the solvent at a

constant temperature. This gradual increase in concentration will lead to the formation of

single crystals over time.

2.1.2. Vapor Diffusion

Setup: Place a concentrated solution of (+)-neo-menthol in a small, open vial. This vial is

then placed inside a larger, sealed container that contains a more volatile solvent (the anti-

solvent) in which the compound is poorly soluble.

Diffusion and Crystallization: The anti-solvent vapor slowly diffuses into the solution of the

compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Protocol
Once a suitable single crystal is obtained, the following general protocol is followed for data

collection and structure solution:

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer

head.

Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is

collected on a detector as the crystal is rotated.[9]

Data Processing: The intensities and positions of the diffracted spots are integrated and

corrected for various experimental factors.

Structure Solution and Refinement: The processed data is used to solve the phase problem

and obtain an initial electron density map. This map is then used to build a molecular model,

which is refined to fit the experimental data, yielding the final crystal structure.[10]
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A generalized workflow for the determination of a small molecule crystal structure.
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Comparative Crystallographic Data: (-)-Menthol
In the absence of experimental data for (+)-neo-menthol, an analysis of the crystal structure of

its well-studied stereoisomer, (-)-menthol, can provide valuable insights into the potential

packing motifs and intermolecular interactions. The crystal structure of (-)-menthol has been

determined and is available in the Crystallography Open Database (COD).[11]

Table 2: Crystallographic Data for (-)-Menthol

Parameter Value

Crystal System Trigonal

Space Group P 31

a (Å) 21.262

b (Å) 21.262

c (Å) 5.984

α (°) 90

β (°) 90

γ (°) 120

Volume (Å³) 2342.77

Z Information not available in the provided snippet

Density (calculated) (g/cm³) Information not available in the provided snippet

Radiation type MoKα

Temperature (K) Information not available in the provided snippet

Data sourced from the Crystallography Open Database (COD ID: 5000057).[11]

The crystal structure of (-)-menthol reveals a hexagonal packing arrangement. The molecules

are likely held together by a network of hydrogen bonds involving the hydroxyl groups, as well

as van der Waals interactions between the hydrocarbon portions of the molecules. The specific
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arrangement of the bulky isopropyl and methyl groups in three-dimensional space will be a

critical determinant of the crystal packing.

Computational Crystal Structure Prediction
In recent years, computational methods for crystal structure prediction (CSP) have emerged as

a powerful tool to predict the crystal structures of organic molecules from first principles.[12][13]

These methods explore the potential energy surface of the molecule to identify low-energy,

stable crystal packings.

A typical CSP workflow involves:

Conformational Analysis: Identifying the low-energy gas-phase conformations of the (+)-neo-

menthol molecule.

Crystal Packing Search: Generating a large number of plausible crystal packing

arrangements using algorithms like simulated annealing or evolutionary algorithms.

Lattice Energy Minimization: Optimizing the geometry of the generated crystal structures and

ranking them based on their lattice energies, often calculated using a combination of

molecular mechanics force fields and density functional theory (DFT).[12]

While CSP can generate a set of likely crystal structures, experimental validation remains

essential to confirm the true solid-state arrangement.

Stereoisomeric Relationship of Menthol
The relationship between the eight stereoisomers of menthol is crucial for understanding their

distinct properties. They exist as four pairs of enantiomers.
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The stereoisomeric relationships between the four pairs of menthol enantiomers.

Conclusion and Future Outlook
The determination of the crystal structure of (+)-neo-menthol is a crucial step for the full

characterization of this important monoterpenoid. While an experimental structure is not yet

available, this guide has outlined the established methodologies for its determination, including
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crystallization and single-crystal X-ray diffraction. The provided crystallographic data for (-)-

menthol serves as a valuable reference for understanding the structural chemistry of this class

of compounds. Future work should focus on the successful crystallization of (+)-neo-menthol to

enable its definitive structural elucidation. Furthermore, computational crystal structure

prediction studies could provide theoretical insights into its likely packing arrangements,

guiding experimental efforts and contributing to a more complete understanding of the solid-

state properties of all menthol stereoisomers. This knowledge will ultimately aid in the rational

design and development of products containing (+)-neo-menthol for the pharmaceutical and

other industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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